

# An In-depth Technical Guide to 3,5-Dimethoxy-4-methylphenol

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## Compound of Interest

Compound Name: 3,5-Dimethoxy-4-methylphenol

CAS No.: 22080-97-3

Cat. No.: B8801911

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## Foreword

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive technical resource on **3,5-dimethoxy-4-methylphenol**. Known by several synonyms including 2,6-dimethoxy-4-methylphenol and 4-methylsyringol, this compound is a versatile aromatic molecule with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts, offering instead a curated synthesis of its chemical properties, manufacturing protocols, spectral characteristics, and biological activities. The insights herein are grounded in established scientific principles and supported by authoritative references, aiming to empower your research and development endeavors.

## Core Molecular Attributes and Physicochemical Properties

**3,5-Dimethoxy-4-methylphenol** is a substituted phenol characterized by the presence of two methoxy groups and a methyl group on the benzene ring. This specific arrangement of functional groups dictates its unique chemical reactivity and biological interactions.

Property	Value	Reference(s)
IUPAC Name	3,5-dimethoxy-4-methylphenol	
Synonyms	2,6-Dimethoxy-4-methylphenol, 4-Methylsyringol	
CAS Number	22080-97-3	
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>3</sub>	
Molecular Weight	168.19 g/mol	
Appearance	White to light yellow solid with a phenolic odor.[1]	
Melting Point	37-42 °C	
Boiling Point	145-146 °C at reduced pressure.[1]	
Solubility	Slightly soluble in water.[1]	

## Synthesis Protocols and Mechanistic Considerations

The synthesis of **3,5-dimethoxy-4-methylphenol** can be approached through several strategic pathways. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

### Synthesis from p-Cresol: A Step-by-Step Protocol

A common and efficient route to **3,5-dimethoxy-4-methylphenol** begins with the readily available starting material, p-cresol. This multi-step synthesis involves bromination followed by methoxylation.

Experimental Protocol:

- Bromination of p-Cresol:
  - In a well-ventilated fume hood, dissolve p-cresol in a suitable solvent such as acetic acid.

- Slowly add a stoichiometric amount of bromine ( $\text{Br}_2$ ) to the solution while maintaining a controlled temperature (typically  $20\text{-}25^\circ\text{C}$ ) to manage the exothermic reaction.
- The reaction yields 2,6-dibromo-4-methylphenol. The product can be isolated by precipitation and filtration. This step typically proceeds with high yield (96-97%).
- Methoxylation of 2,6-dibromo-4-methylphenol:
  - Prepare a solution of sodium methoxide in dry methanol.
  - To this solution, add 2,6-dibromo-4-methylphenol and a catalytic amount of cuprous chloride ( $\text{CuCl}$ ).
  - The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
  - Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
  - Purification is typically achieved through column chromatography to yield **3,5-dimethoxy-4-methylphenol**.

#### Causality of Experimental Choices:

- The use of acetic acid as a solvent in the bromination step helps to control the reaction and can improve the yield of the desired dibromo product.
- Cuprous chloride is a crucial catalyst for the methoxylation of aryl halides, facilitating the nucleophilic substitution of the bromine atoms with methoxy groups.



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**Figure 1:** Synthesis of **3,5-dimethoxy-4-methylphenol** from p-cresol.

## Alternative Synthesis Routes

- Methylation of 2,5-Dihydroxy-4-methylphenol: This method involves the direct methylation of the corresponding dihydroxy-methylphenol using a methylating agent like dimethyl sulfate in the presence of a base.[1]
- Azo-Coupling Reactions: A more specialized route involves the azo-coupling of 3,5-dimethoxyphenol with a diazonium salt, which can be followed by further chemical modifications to yield the target compound.[1]

## Spectroscopic Characterization

A comprehensive understanding of a molecule's structure is paramount. The following sections detail the expected spectroscopic signatures of **3,5-dimethoxy-4-methylphenol**.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.4	Singlet	2H	Aromatic protons (H-2, H-6)
~5.4	Singlet	1H	Phenolic hydroxyl proton (-OH)
~3.8	Singlet	6H	Methoxy protons (-OCH <sub>3</sub> )
~2.3	Singlet	3H	Methyl protons (-CH <sub>3</sub> )

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

### Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Wavenumber (cm <sup>-1</sup> )	Bond	Functional Group
3600-3200 (broad)	O-H stretch	Phenolic hydroxyl
3000-2850	C-H stretch	Methyl and Methoxy C-H
1600-1450	C=C stretch	Aromatic ring
1250-1000	C-O stretch	Aryl ether (methoxy)

The broadness of the O-H stretch is a characteristic feature resulting from hydrogen bonding.

## Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

- **Molecular Ion Peak (M<sup>+</sup>):** The mass spectrum will show a prominent molecular ion peak at  $m/z = 168$ , corresponding to the molecular weight of the compound.
- **Key Fragmentation Patterns:** Common fragmentation pathways for phenols include the loss of a hydrogen radical (M-1), the loss of carbon monoxide (M-28), and the loss of a formyl radical (M-29). For methoxy-substituted phenols, the loss of a methyl radical (M-15) from the methoxy group is also a characteristic fragmentation.

## Biological Activities and Mechanisms of Action

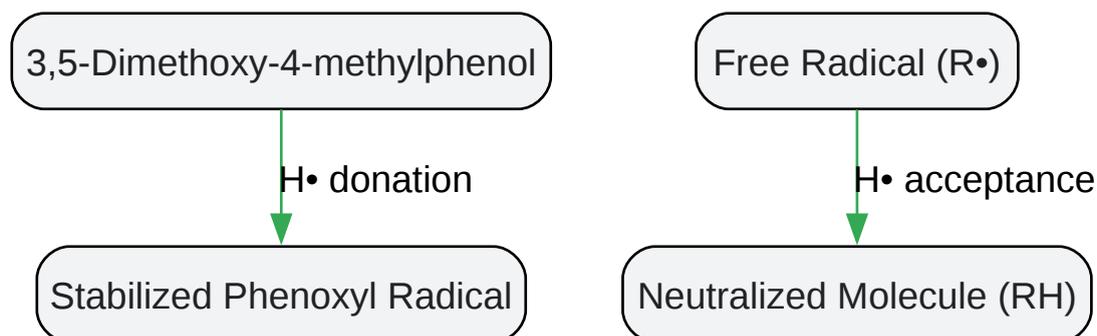
The therapeutic potential of **3,5-dimethoxy-4-methylphenol** is primarily attributed to its antioxidant and anti-inflammatory properties, which are common among methoxyphenolic compounds.

## Antioxidant Activity

Mechanism of Action:

The antioxidant activity of phenolic compounds like **3,5-dimethoxy-4-methylphenol** stems from their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals. This process is often described by the sequential proton-loss electron transfer (SPLET) mechanism.<sup>[2]</sup> The resulting phenoxyl radical is stabilized by resonance, delocalizing

the unpaired electron across the aromatic ring. The presence of electron-donating methoxy groups further enhances this stability, making the compound an effective radical scavenger.



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**Figure 2:** Free radical scavenging by 3,5-dimethoxy-4-methylphenol.

## Anti-inflammatory Activity

Mechanism of Action:

The anti-inflammatory effects of methoxyphenolic compounds are multifaceted. They have been shown to inhibit the production of pro-inflammatory mediators such as cytokines and chemokines in human airway cells.[3] One proposed mechanism involves the post-transcriptional regulation of inflammatory gene expression by inhibiting the binding of RNA-binding proteins, such as HuR, to mRNA.[4] Additionally, some methoxyphenols can inhibit the activity of enzymes like myeloperoxidase (MPO), which is involved in oxidative stress and inflammation.[5]

## Toxicology and Safety Profile

A thorough understanding of the toxicological profile is essential for any compound with therapeutic potential.

GHS Hazard Classification:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6]
- Skin Irritation (Category 2): Causes skin irritation.[6]

- Eye Irritation (Category 2A): Causes serious eye irritation.[6]
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6]

#### Handling and Storage:

- Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

## Applications in Research and Drug Development

The unique combination of chemical and biological properties of **3,5-dimethoxy-4-methylphenol** makes it a valuable molecule for various applications:

- Pharmaceutical Intermediate: Its structure serves as a scaffold for the synthesis of more complex, biologically active molecules.
- Antioxidant in Formulations: Due to its radical scavenging properties, it has potential applications in formulations aimed at mitigating oxidative stress.[1]
- Probe for Mechanistic Studies: It can be used as a tool to investigate the role of oxidative stress and inflammation in various disease models.
- Precursor for Dyes and Pigments: The phenolic ring can be chemically modified to produce colored compounds.[1]

## Conclusion

**3,5-Dimethoxy-4-methylphenol** is a compound of significant interest to the scientific community. Its well-defined chemical properties, accessible synthetic routes, and promising biological activities provide a solid foundation for further exploration. This guide has aimed to provide a comprehensive and technically sound overview to facilitate and inspire future research and development in the fields of medicinal chemistry, pharmacology, and materials science.

## References

- PubChem. (n.d.). **3,5-Dimethoxy-4-methylphenol**. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- NIST. (n.d.). 3,5-Dimethoxy-4-hydroxytoluene. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Retrieved from [\[Link\]](#)
- ResearchGate. (2025). Process Development of the Synthesis of 3,4,5-Trimethoxytoluene. Retrieved from [\[Link\]](#)
- ResearchGate. (2025). Efficient and Convenient Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Retrieved from [\[Link\]](#)
- PubMed. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Retrieved from [\[Link\]](#)
- PubMed Central. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 3,5-Dimethylphenol. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 4-Methyl-2,6-dimethoxyphenol. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 3,5-Dimethoxyphenol. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- PubMed Central. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Retrieved from [\[Link\]](#)
- Indian Journal of Chemistry. (n.d.). An expeditious synthesis of syringaldehyde from para-cresol. Retrieved from [\[Link\]](#)

- PubMed. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Retrieved from [\[Link\]](#)
- ResearchGate. (2025). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [\[Link\]](#)
- The Royal Society of Chemistry. (2018). This journal is © The Royal Society of Chemistry 2018. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [\[Link\]](#)
- PubMed. (2012). Anti-inflammatory effects of methoxyphenolic compounds on human airway cells. Retrieved from [\[Link\]](#)
- YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Retrieved from [\[Link\]](#)
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [\[Link\]](#)
- Google Patents. (n.d.). US9212116B2 - Method for producing cresol from phenol and methanol via gas phase alkylation.
- The Royal Society of Chemistry. (n.d.). Elucidating the reactivity of methoxyphenol positional isomers towards hydrogen-transfer reactions by ATR-IR spectroscopy of the. Retrieved from [\[Link\]](#)
- NIH. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Retrieved from [\[Link\]](#)

- YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [\[Link\]](#)
- YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [\[Link\]](#)

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- 1. [chemimpex.com](https://chemimpex.com) [[chemimpex.com](https://chemimpex.com)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 4. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 5. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/31111111/)]
- 6. 4-Methyl-2,6-dimethoxyphenol | C<sub>9</sub>H<sub>12</sub>O<sub>3</sub> | CID 240925 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov/compound/240925)]
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